molecular formula C18H19FN2O3S2 B11333229 1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(2-fluorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(2-fluorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11333229
M. Wt: 394.5 g/mol
InChI Key: HDDMGASKUUHKML-UHFFFAOYSA-N
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Description

3-(4-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound with a unique structure that includes a fluorophenyl group, a cyclopenta[d]pyrimidine core, and a thiolane-11-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE typically involves multiple steps, starting with the preparation of the cyclopenta[d]pyrimidine core. This can be achieved through a series of condensation reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-(4-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Mechanism of Action

The mechanism of action of 3-(4-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE is not fully understood, but it is believed to interact with specific molecular targets in biological systems. These interactions could involve binding to enzymes or receptors, leading to modulation of their activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorophenyl group in 3-(4-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE imparts unique chemical properties, such as increased stability and potential for specific interactions with biological targets, making it distinct from its analogs .

Properties

Molecular Formula

C18H19FN2O3S2

Molecular Weight

394.5 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-4-[(2-fluorophenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C18H19FN2O3S2/c19-15-6-2-1-4-12(15)10-25-17-14-5-3-7-16(14)21(18(22)20-17)13-8-9-26(23,24)11-13/h1-2,4,6,13H,3,5,7-11H2

InChI Key

HDDMGASKUUHKML-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=CC=C3F)C4CCS(=O)(=O)C4

Origin of Product

United States

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